

# stearyl palmitate physical appearance and description

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Stearyl Palmitate	
Cat. No.:	B012847	Get Quote

An In-depth Technical Guide to Stearyl Palmitate

## Introduction

**Stearyl palmitate** (CAS 2598-99-4), also known by its IUPAC name octadecyl hexadecanoate, is a wax ester formed from the esterification of stearyl alcohol and palmitic acid.[1][2] It belongs to the class of long-chain fatty acid esters, which are major components of various natural waxes.[1][3] Due to its specific physical and chemical properties, **stearyl palmitate** is a versatile compound utilized in a range of industrial applications, most notably in the cosmetics and personal care industries.[4] This technical guide provides a comprehensive overview of the physical and chemical characteristics of **stearyl palmitate**, its synthesis, and detailed experimental protocols for its characterization, aimed at researchers, scientists, and professionals in drug development.

## **Physical and Chemical Properties**

**Stearyl palmitate** is a waxy solid at room temperature, typically appearing as white to yellowish crystals, flakes, or pellets with a faint, characteristic odor. It is insoluble in water but soluble in various organic solvents, particularly when warmed.

## **Data Summary**

The key physical and chemical properties of **stearyl palmitate** are summarized in the table below for quick reference.

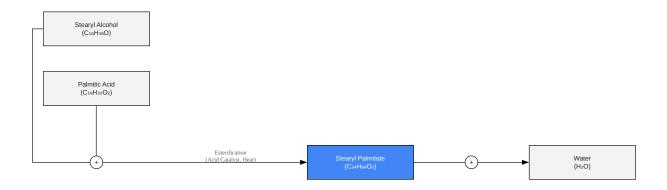


Property	Value	Reference(s)
Molecular Formula	C34H68O2	
Molecular Weight	508.9 g/mol	_
Appearance	White to yellowish crystals, flakes, or pellets	_
Odor	Faint or practically odorless	_
Melting Point	53.5–59.0 °C (128.3–138.2 °F)	
Boiling Point	~528.4 °C (estimated)	
Specific Gravity	~0.85 g/mL at 20 °C	_
Solubility	Insoluble in water; Soluble in oils, chloroform, and methanol when warmed.	-
HLB Value	10	_
CAS Number	2598-99-4	-

# **Synthesis of Stearyl Palmitate**

**Stearyl palmitate** is commercially produced through the direct esterification of stearyl alcohol with palmitic acid. This reaction involves the condensation of the carboxylic acid group of palmitic acid and the hydroxyl group of stearyl alcohol, forming an ester linkage and releasing a molecule of water. The reaction is typically catalyzed by an acid and driven by heat.





Click to download full resolution via product page

Synthesis of **Stearyl Palmitate** via Esterification.

## **Experimental Protocols**

This section provides detailed methodologies for the synthesis and characterization of **stearyl palmitate**, designed for a professional laboratory setting.

## **Synthesis Protocol: Direct Esterification**

- Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine equimolar amounts of stearyl alcohol and palmitic acid.
- Solvent and Catalyst Addition: Add toluene as an azeotropic solvent to facilitate water removal. Add a catalytic amount (e.g., 0.5% by weight of reactants) of p-toluenesulfonic acid.
- Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress is monitored
  by collecting the water byproduct in the Dean-Stark trap. The reaction is considered
  complete when water ceases to be collected.



#### · Purification:

- Cool the reaction mixture to room temperature.
- Neutralize the acid catalyst by washing the mixture with a saturated sodium bicarbonate solution, followed by washing with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the toluene solvent under reduced pressure using a rotary evaporator.
- The resulting crude stearyl palmitate can be further purified by recrystallization from a suitable solvent such as ethanol or acetone to yield a pure, waxy solid.

## **Characterization Protocols**

GC-MS is used to confirm the purity and identify the structure of **stearyl palmitate**.

- Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Hewlett-Packard HP 5890A GC with a mass selective detector).
- Column: A high-temperature, non-polar capillary column (e.g., DB-1 HT fused-silica, 15 m x
   0.25 mm, 0.10 μm film thickness) is suitable for analyzing high molecular weight wax esters.
- Sample Preparation: Dissolve a small amount of the sample (0.1–1.0 mg/mL) in hexane or toluene.
- GC Conditions:
  - Injector Temperature: 390 °C.
  - Oven Program: Start at 120 °C, ramp to 240 °C at 15 °C/min, then ramp to 390 °C at 8
     °C/min, and hold for 6 minutes.
  - Carrier Gas: Helium.
- MS Conditions:
  - o Ionization Mode: Electron Ionization (EI) at 70 eV.



- o Detector Temperature: 390 °C.
- Mass Range: Scan from m/z 50 to 920.
- Expected Results: The mass spectrum should show characteristic fragment ions corresponding to the fatty acid and alcohol moieties. For **stearyl palmitate**, key fragments would include ions related to palmitic acid ([R¹COO]+) and the stearyl group ([R²]+).

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are used for detailed structural elucidation.

- Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
- Sample Preparation: Dissolve approximately 10 mg of the sample in a deuterated solvent such as chloroform-d (CDCl<sub>3</sub>) in an NMR tube.
- ¹H NMR Analysis:
  - Expected Chemical Shifts (δ):
    - ~0.88 ppm (triplet): Terminal methyl groups (-CH<sub>3</sub>) of both the stearyl and palmitoyl chains.
    - ~1.25 ppm (broad multiplet): Methylene protons of the long aliphatic chains (-(CH<sub>2</sub>)n-).
    - ~1.62 ppm (multiplet): β-Methylene protons to the carbonyl group (-CH<sub>2</sub>-CH<sub>2</sub>-COO-).
    - ~2.28 ppm (triplet):  $\alpha$ -Methylene protons to the carbonyl group (-CH<sub>2</sub>-COO-).
    - ~4.05 ppm (triplet): Methylene protons of the stearyl group attached to the ester oxygen (-O-CH₂-).
- <sup>13</sup>C NMR Analysis:
  - Expected Chemical Shifts (δ):
    - ~174 ppm: Carbonyl carbon of the ester group (C=O).
    - ~64 ppm: Methylene carbon of the stearyl group attached to the ester oxygen (-O-CH₂-).



■ ~14-34 ppm: A series of peaks corresponding to the methylene and methyl carbons of the aliphatic chains.

FTIR is used to identify the key functional groups present in the molecule.

- Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
   Alternatively, the sample can be analyzed as a melt.
- Data Acquisition: Record the spectrum typically in the range of 4000–600 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.
- Expected Absorption Bands:
  - ~2918 and 2849 cm<sup>-1</sup>: Strong C-H stretching vibrations of the methylene groups.
  - ~1735 cm<sup>-1</sup>: Strong C=O stretching vibration, characteristic of the ester functional group.
  - ~1465 cm<sup>-1</sup>: C-H bending vibrations.
  - ~1175 cm<sup>-1</sup>: C-O stretching vibration of the ester group.

DSC provides a precise measurement of the melting point and other thermal transitions.

- Instrumentation: A differential scanning calorimeter.
- Sample Preparation: Accurately weigh 2–5 mg of the sample into an aluminum DSC pan and hermetically seal it.
- DSC Conditions:
  - Temperature Program: Heat the sample to 80 °C to erase its thermal history. Cool the sample at a controlled rate (e.g., 10 °C/min) to -50 °C and hold for 5 minutes to ensure complete crystallization. Then, heat the sample at a controlled rate (e.g., 5 or 10 °C/min) to 80 °C.

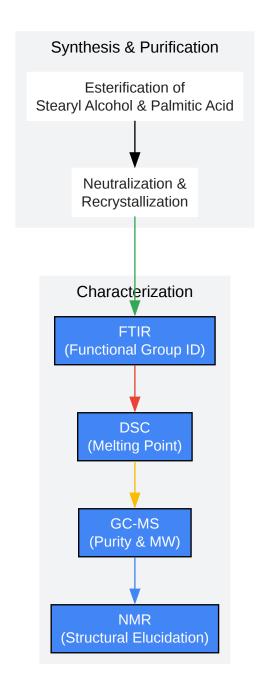


- Atmosphere: Purge with an inert gas like nitrogen.
- Data Analysis: The melting point is determined from the resulting thermogram, typically as
  the peak temperature of the melting endotherm. The onset and completion temperatures of
  melting can also be recorded.

# **Logical Workflow for Characterization**

The following diagram illustrates a logical workflow for the comprehensive characterization of a synthesized **stearyl palmitate** sample.





Click to download full resolution via product page

Workflow for **Stearyl Palmitate** Synthesis and Characterization.

## Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical and physical analyses of wax ester properties PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Stearyl palmitate | 2598-99-4 [smolecule.com]
- To cite this document: BenchChem. [stearyl palmitate physical appearance and description].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b012847#stearyl-palmitate-physical-appearance-and-description]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com